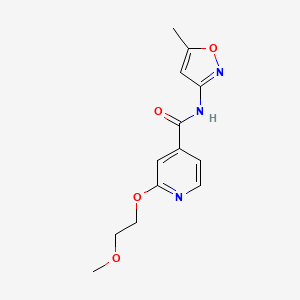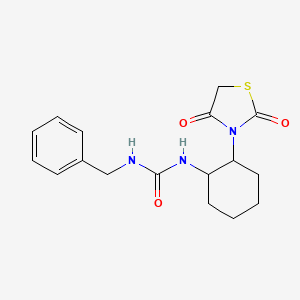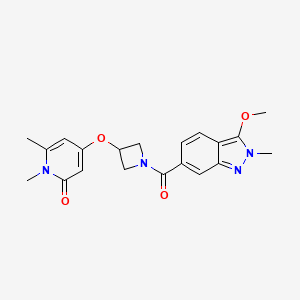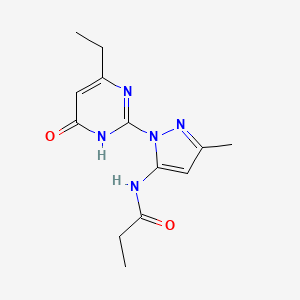
2-(1-methyl-1H-indol-3-yl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-indol-3-yl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as MIPTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MIPTA is a derivative of indole and piperidine and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antioxidant Properties
The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives has been explored for their antioxidant activity. These compounds were synthesized through a condensation reaction and evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, showing significant antioxidant activity. This suggests potential therapeutic applications of such compounds in conditions where oxidative stress plays a pivotal role (Gopi & Dhanaraju, 2020).
Antimicrobial and Anti-inflammatory Applications
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some of these compounds showed promising activities, indicating their potential as new antimicrobial agents (Debnath & Ganguly, 2015). Additionally, substituted 1,3,4-oxadiazoles have been studied for their anti-inflammatory activity, further expanding the potential therapeutic applications of this chemical class (Nargund, Reddy, & Hariprasad, 1994).
Enzyme Interaction and Biological Synthesis
The role of enzymes in the biological synthesis and interaction with compounds similar to 2-(1-methyl-1H-indol-3-yl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide has been a subject of study, indicating a biochemical pathway for the creation or modification of these compounds within biological systems. This includes the synthesis of indole-3-acetamide from L-tryptophan, a process catalyzed by specific enzymes in bacteria, suggesting a mechanism of action for the bioavailability and biological activity of such compounds (Kosuge, Heskett, & Wilson, 1966).
Potential for New Drug Development
The research on related compounds highlights the potential for developing new drugs with antioxidant, antimicrobial, and anti-inflammatory properties. The structural characteristics of these compounds allow for the exploration of various biological activities, paving the way for the development of novel therapeutic agents. Further studies on their mechanism of action, efficacy, and safety profiles are essential for advancing these compounds from the laboratory to clinical applications.
For more in-depth information on these studies and their outcomes, the following references provide valuable insights into the scientific research applications of compounds related to 2-(1-methyl-1H-indol-3-yl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide:
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-24-15-16(19-9-2-3-10-20(19)24)13-21(26)23-17-7-6-8-18(14-17)25-12-5-4-11-22(25)27/h2-3,6-10,14-15H,4-5,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMFFBZXFXFZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-(6-chloro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2457134.png)
![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)
![N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2457139.png)

![N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B2457141.png)




![3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2457148.png)


![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2457156.png)